Cas no 28611-39-4 ((4-(dimethylamino)phenyl)boronic acid)

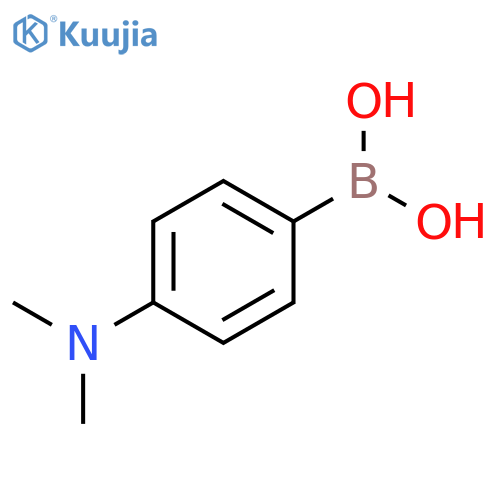

28611-39-4 structure

商品名:(4-(dimethylamino)phenyl)boronic acid

(4-(dimethylamino)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Dimethylamino)phenyl)boronic acid

- 4-(N,N-DIMETHYLAMINO)BENZENEBORONIC ACID

- 4-(DIMETHYLAMINO)PHENYLBORONIC ACID

- 4-DIMETHYLAMINOPHENYLBORONIC ACID HCL

- AKOS BRN-0094

- RARECHEM AH PB 0156

- 4-DIMENTHYLAMINOPHENYLBORONIC ACID

- 4-Dimethylaminophenylboronicacidhydrochloride

- 4-(Dimethylamino)phenylboronic Acid (contains varying amounts of Anhydride)

- 4-(Dimethylamino)benzeneboronic acid

- [4-(dimethylamino)phenyl]boronic acid

- 4-(N,N-Dimethylamino)phenylboronic acid

- 4-Dimethylaminophenylboronic acid

- [4-(dimethylamino)phenyl]boranediol

- 4-Me2N(C6H4)B(OH)2

- 6-Chloro-3-nitro-2-picoline

- p-(dimethylamino)phenyboronic acid

- p-dimethylaminophenylboronic acid

- p-Me2N-C6H4-B(OH)2

- p-N(CH3)2PhB(OH)2

- 4-N,N-Dimethylaminobenzeneboronic acid

- 4-N,N-Dimethylphenylboronic acid

- 4-Dimethylaminobenzeneboronic acid

- p-(Dimethylamino)-benzeneboronic acid

- [4-(Dimethylamino)phenyl-1-yl]boronic acid

- [4-(Dimethylamino)phenyl]boric acid

- 4-(Dimethylamino)benzeneboronic Acid (contains varying amounts of Anhydride)

- 4-dimethylaminophenyl boronic acid

- BORONIC ACID, B-[4-(DIMETHYLAMINO)PHENYL]-

- (4-dimethylaminophenyl)boronic Acid

- PubChem1829

- 4-(N,N-D

- (4-(dimethylamino)phenyl)boronic acid

-

- MDL: MFCD01074642

- インチ: 1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3

- InChIKey: RIIPFHVHLXPMHQ-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 165.096109g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 165.096109g/mol

- 単一同位体質量: 165.096109g/mol

- 水素結合トポロジー分子極性表面積: 43.7Ų

- 重原子数: 12

- 複雑さ: 133

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.12

- ゆうかいてん: 227 °C (lit.)

- ふってん: 464.9±38.0℃ at 760 mmHg

- フラッシュポイント: 153.3 ºC

- 屈折率: 1.547

- すいようせい: Sparingly soluble in water. (~2.5%)

- PSA: 43.70000

- LogP: -0.56760

- かんど: 水分を吸収しやすい

- ようかいせい: 使用できません

(4-(dimethylamino)phenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- ちょぞうじょうけん:<0°C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, AIR SENSITIVE, KEEP COLD

- セキュリティ用語:S26;S37/39

(4-(dimethylamino)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(dimethylamino)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310445-0.25g |

[4-(dimethylamino)phenyl]boronic acid |

28611-39-4 | 95.0% | 0.25g |

$393.0 | 2025-03-21 | |

| abcr | AB354431-5 g |

4-(Dimethylamino)benzeneboronic acid, 95%; . |

28611-39-4 | 95% | 5g |

€216.90 | 2023-04-26 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H19465-1g |

(4-(dimethylamino)phenyl)boronic acid |

28611-39-4 | 97% | 1g |

¥420 | 2023-09-19 | |

| Life Chemicals | F8882-1126-0.5g |

[4-(dimethylamino)phenyl]boronic acid |

28611-39-4 | 95%+ | 0.5g |

$33.0 | 2023-09-06 | |

| Enamine | EN300-310445-1g |

[4-(dimethylamino)phenyl]boronic acid |

28611-39-4 | 1g |

$428.0 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808063-1g |

4-(Dimethylamino)phenylboronic acid |

28611-39-4 | 95% | 1g |

¥320.00 | 2022-01-12 | |

| eNovation Chemicals LLC | Y0976765-25g |

4-(Dimethylamino)phenylboronic acid |

28611-39-4 | 95% | 25g |

$630 | 2024-08-03 | |

| Life Chemicals | F8882-1126-1g |

[4-(dimethylamino)phenyl]boronic acid |

28611-39-4 | 95%+ | 1g |

$35.0 | 2023-09-06 | |

| TRC | D492330-250mg |

4-(Dimethylamino)phenylboronic Acid |

28611-39-4 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | D492330-1g |

4-(Dimethylamino)phenylboronic Acid |

28611-39-4 | 1g |

$ 75.00 | 2022-06-05 |

(4-(dimethylamino)phenyl)boronic acid 関連文献

-

E. Abou Nakad,F. Bolze,A. Specht Org. Biomol. Chem. 2018 16 6115

-

Nabeel Mohammed,Alan A. Wiles,Michael Belsley,Sara S. M. Fernandes,Michele Cariello,Vincent M. Rotello,M. Manuela M. Raposo,Graeme Cooke RSC Adv. 2017 7 24462

-

L. Dokládalová,F. Bure?,W. Kuznik,I. V. Kityk,A. Wojciechowski,T. Mikysek,N. Almonasy,M. Ramaiyan,Z. Padělková,J. Kulhánek,M. Ludwig Org. Biomol. Chem. 2014 12 5517

-

Hai-Bing Xu,Jia Li,Lin-Xi Shi,Zhong-Ning Chen Dalton Trans. 2011 40 5549

-

Kilian Colas,Karl O. Holmberg,Linus Chiang,Susanne Doloczki,Fredrik J. Swartling,Christine Dyrager RSC Adv. 2021 11 23960

28611-39-4 ((4-(dimethylamino)phenyl)boronic acid) 関連製品

- 28611-39-4((4-(dimethylamino)phenyl)boronic acid)

- 4612-26-4(1,4-Phenylenediboronic acid)

- 201802-67-7(4-(Diphenylamino)benzeneboronic acid)

- 13331-27-6(m-Nitrophenylboronic Acid)

- 178752-79-9((3-(dimethylamino)phenyl)boronic acid)

- 24067-17-2(4-Nitrophenylboronic acid)

- 4612-28-6(1,3-benzenediboronicacid)

- 98-80-6(Phenylboronic acid)

- 5570-18-3((2-Aminophenyl)boronic acid)

- 5720-05-8(4-Methylbenzeneboronic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28611-39-4)(4-(dimethylamino)phenyl)boronic acid

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):159.0/327.0/1078.0